(r)-Methyl 2-fluoropropionate
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Description
Synthesis Analysis
The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .
Chemical Reactions Analysis
The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .
Scientific Research Applications
Radiolabeling for PET Imaging
(R)-Methyl 2-fluoropropionate is utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This application is significant for the targeted imaging of diseases, including cancer. For example, 2-[18F]fluoropropionic acid, derived from (R)-Methyl 2-fluoropropionate, has shown promise as a PET tracer for liver cancer detection due to its potential to provide short-chain fatty acid PET images. It's also been used in the development of radiolabeled peptides for disease diagnosis, demonstrating its versatility in bioconjugate chemistry and molecular imaging (Zhanwen Zhang et al., 2019; J. Mařı́k et al., 2006).
Biocatalysis and Biosynthesis
This compound also plays a role in biocatalysis and the biosynthesis of fluorinated organic molecules. The introduction of fluorine into molecules can significantly enhance their performance in various applications, including medicinal chemistry and materials science. For instance, a biocatalytic synthesis approach for 2-fluoro-3-hydroxypropionic acid has been developed, showcasing the environmental and safety advantages of using biocatalytic procedures over chemical methods (Wei Liu et al., 2022).
Chemical Synthesis and Conformational Studies
Furthermore, (R)-Methyl 2-fluoropropionate is significant in chemical synthesis and conformational studies, providing insights into the structure and behavior of fluorinated compounds. Its conformational behavior has been analyzed through NMR and theoretical calculations, offering a deeper understanding of the effects of fluorination on molecular stability and behavior (C. Tormena et al., 2004).
properties
IUPAC Name |
methyl (2R)-2-fluoropropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447925 |
Source
|
Record name | (r)-methyl 2-fluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Methyl 2-fluoropropionate | |
CAS RN |
146805-74-5, 2366-56-5 |
Source
|
Record name | Methyl (2R)-2-fluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (r)-methyl 2-fluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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